molecular formula C9H15ClO2S B2625788 Spiro[4.4]nonane-3-sulfonyl chloride CAS No. 2260930-68-3

Spiro[4.4]nonane-3-sulfonyl chloride

Cat. No.: B2625788
CAS No.: 2260930-68-3
M. Wt: 222.73
InChI Key: AYQVJKRRRNYZPV-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-3-sulfonyl chloride is a chemical compound characterized by a spirocyclic structure, where two rings share a single common atom. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.4]nonane-3-sulfonyl chloride typically involves the reaction of spiro[4.4]nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process generally requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form spiro[4.4]nonane-3-sulfonamide.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products

The major products formed from these reactions include spiro[4.4]nonane-3-sulfonamide, spiro[4.4]nonane-3-sulfonic acid, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[4.4]nonane-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[4.4]nonane-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-2-sulfonyl chloride
  • Spiro[4.5]decane-3-sulfonyl chloride
  • Spiro[5.5]undecane-3-sulfonyl chloride

Uniqueness

Spiro[4.4]nonane-3-sulfonyl chloride is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. Its ability to form stable spirocyclic intermediates makes it valuable in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

spiro[4.4]nonane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQVJKRRRNYZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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